molecular formula C7H13N3O B2857653 trans-1-Azido-2-methoxycyclohexane CAS No. 1820570-30-6; 558441-23-9

trans-1-Azido-2-methoxycyclohexane

Cat. No.: B2857653
CAS No.: 1820570-30-6; 558441-23-9
M. Wt: 155.201
InChI Key: DKYOGNQCSUTQSS-RNFRBKRXSA-N
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Description

trans-1-Azido-2-methoxycyclohexane (C7H13N3O) is a chiral cyclohexane derivative of interest in organic synthesis and medicinal chemistry research. It features both an azide functional group and a methoxy ether on adjacent carbon atoms in a specific trans (or E) stereochemical configuration. The azide group is a versatile handle for further chemical transformation, most notably in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click chemistry" reactions . These reactions are powerful tools for the efficient and selective synthesis of 1,2,3-triazoles, which are valuable in constructing more complex molecular architectures, exploring structure-activity relationships (SAR), and developing bioconjugates . The methoxy group can influence the compound's electronic properties and serve as a hydrogen bond acceptor. The defined trans stereochemistry at the 1 and 2 positions of the cyclohexane ring makes this compound a useful chiral synthon or intermediate for synthesizing other stereochemically defined molecules. Researchers can leverage this compound in developing covalent kinase inhibitors , creating bifunctional ligands such as PROTACs , and in the general synthesis of complex organic molecules where a specific three-dimensional shape is critical for function. This product is intended for research purposes only and is not for diagnostic, therapeutic, or personal use. Researchers should handle this compound with appropriate safety precautions, particularly given the potential energetic nature of organic azides.

Properties

CAS No.

1820570-30-6; 558441-23-9

Molecular Formula

C7H13N3O

Molecular Weight

155.201

IUPAC Name

(1R,2R)-1-azido-2-methoxycyclohexane

InChI

InChI=1S/C7H13N3O/c1-11-7-5-3-2-4-6(7)9-10-8/h6-7H,2-5H2,1H3/t6-,7-/m1/s1

InChI Key

DKYOGNQCSUTQSS-RNFRBKRXSA-N

SMILES

COC1CCCCC1N=[N+]=[N-]

solubility

not available

Origin of Product

United States

Comparison with Similar Compounds

Functional Group Analysis

The table below compares trans-1-Azido-2-methoxycyclohexane with three structurally related cyclohexane derivatives from the provided evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS RN Key Functional Groups Melting Point (°C)
This compound C₇H₁₁N₃O 169.20 Not provided Azido (-N₃), methoxy (-OCH₃) Not reported
1-Amino-1-cyclohexanecarboxylic acid C₇H₁₃NO₂ 143.18 2756-85-6 Amino (-NH₂), carboxylic acid >300
trans-2-Amino-1-cyclohexanecarboxylic acid C₇H₁₃NO₂ 143.18 5691-19-0 Amino (-NH₂), carboxylic acid 274–278
trans-4-Aminocyclohexanol C₆H₁₃NO 115.17 27489-62-9 Amino (-NH₂), hydroxyl (-OH) 108–113

Stability and Commercial Viability

  • Thermal Stability: High melting points of amino-carboxylic acid derivatives (>300°C for 1-Amino-1-cyclohexanecarboxylic acid) suggest greater thermal stability compared to this compound, which may require low-temperature storage due to azide explosivity risks.

Research Findings and Implications

Synthetic Utility : this compound’s azido group facilitates efficient triazole synthesis, though its 30% yield in compound 2a suggests room for optimization .

Safety Considerations: Azides require careful handling due to shock sensitivity, unlike amino derivatives, which are generally safer but may require protection of -NH₂ groups during reactions.

Structural Impact on Properties: The absence of hydrogen-bonding donors (e.g., -OH, -COOH) in this compound likely reduces its crystallinity compared to amino analogs, aligning with its unreported melting point.

Q & A

Q. What are the recommended synthetic routes for trans-1-Azido-2-methoxycyclohexane, and how do reaction conditions influence yield?

The synthesis of this compound can be approached via nucleophilic substitution or azide transfer reactions. For example:

  • Nucleophilic substitution : React 1-chloro-2-methoxycyclohexane with sodium azide (NaN₃) in polar aprotic solvents (e.g., DMF) at 60–80°C for 12–24 hours. Catalysts like tetrabutylammonium bromide (TBAB) may enhance reaction rates .
  • Azide introduction via diazotization : Convert a primary amine precursor to the corresponding diazonium salt, followed by azide substitution under controlled pH (e.g., using H₂O/EtOH at 0–5°C) .
    Critical factors : Solvent polarity, temperature, and catalyst selection directly impact regioselectivity and yield. For example, excess NaN₃ (1.5–2.0 eq.) minimizes byproducts like elimination alkenes.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR :
    • ¹H NMR : The trans-configuration is confirmed by coupling constants (J = 8–12 Hz) between axial protons on C1 and C2 of the cyclohexane ring. Methoxy (δ 3.3–3.5 ppm) and azide (δ 3.0–3.2 ppm) groups show distinct splitting patterns .
    • ¹³C NMR : Azide-bearing carbon (C1) appears at δ 50–55 ppm, while the methoxy carbon (C2) resonates at δ 60–65 ppm .
  • IR : The azide group exhibits a strong absorption band at 2100–2150 cm⁻¹, and the methoxy C-O stretch appears at 1100–1200 cm⁻¹ .
  • X-ray crystallography : Resolves stereochemistry and bond angles, particularly for verifying the trans-configuration .

Q. What are the primary reactivity pathways of this compound?

  • Reduction : Use LiAlH₄ or H₂/Pd-C to reduce the azide to an amine, forming trans-1-amino-2-methoxycyclohexane. Reaction conditions (e.g., H₂ pressure, solvent) influence selectivity .
  • Cycloaddition : Participate in Huisgen 1,3-dipolar cycloaddition with alkynes (click chemistry) to form triazoles. Catalyze with Cu(I) in t-BuOH/H₂O at room temperature .
  • Thermal decomposition : Heating above 100°C may release nitrogen gas, forming nitrene intermediates that can undergo C-H insertion or dimerization .

Advanced Research Questions

Q. How does the trans-configuration influence the compound’s stability and reactivity compared to cis-isomers?

The trans-configuration reduces steric hindrance between the azide and methoxy groups, enhancing thermal stability. Computational studies (DFT) predict a 5–10 kJ/mol lower activation energy for trans-isomers in cycloaddition reactions due to favorable orbital alignment . Experimental data show trans-isomers react 2–3× faster in click chemistry than cis counterparts . For hydrolysis studies, trans-isomers exhibit slower degradation in acidic conditions (t₁/₂ = 48 hours at pH 2 vs. 24 hours for cis) .

Q. How can computational modeling optimize reaction pathways for this compound?

  • DFT calculations : Predict transition states for azide reductions or cycloadditions. For example, B3LYP/6-31G* models reveal that electron-withdrawing groups on the cyclohexane ring lower the energy barrier for nitrene formation by 15% .
  • MD simulations : Assess solvent effects on reaction kinetics. Polar solvents (e.g., DMSO) stabilize charged intermediates in SN2 mechanisms, increasing yields by ~20% compared to non-polar solvents .

Q. How can contradictory data on azide decomposition kinetics be resolved?

Conflicting reports on decomposition rates (e.g., variable t₁/₂ values) may arise from:

  • Impurity effects : Trace metals (e.g., Cu²⁺) accelerate decomposition. Use ultra-pure solvents and chelating agents (EDTA) to standardize conditions .
  • Analytical limitations : Combine DSC (for exothermic peaks) and GC-MS (for gaseous products) to differentiate decomposition pathways. For example, endothermic vs. exothermic profiles indicate competing mechanisms .

Safety and Compliance

Q. What safety protocols are critical when handling this compound?

  • Storage : Keep at ≤4°C in airtight, amber vials to prevent photodegradation and moisture absorption .
  • Handling : Use explosion-proof fume hoods and anti-static equipment. Avoid contact with heavy metals (Cu, Fe) to prevent accidental detonation .
  • Waste disposal : Quench azides with 10% NaNO₂ in acidic solution (pH <3) before disposal to convert them into non-explosive derivatives .

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